molecular formula C11H10O B078839 3-Methyl-1-naphthol CAS No. 13615-40-2

3-Methyl-1-naphthol

Cat. No.: B078839
CAS No.: 13615-40-2
M. Wt: 158.2 g/mol
InChI Key: ZPJCBXBTQBOAKY-UHFFFAOYSA-N
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Description

3-Methyl-1-naphthol is an organic compound belonging to the naphthol family. It is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methyl-1-nitronaphthalene, followed by hydrolysis. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-methyl-1-naphthylamine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: 3-Methyl-1,4-naphthoquinone.

    Reduction: 3-Methyl-1-naphthylamine.

    Substitution: Various substituted naphthols depending on the electrophile used.

Scientific Research Applications

3-Methyl-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: this compound is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Comparison with Similar Compounds

    1-Naphthol: Differing by the absence of a methyl group, 1-naphthol is another important compound in the naphthol family.

    2-Naphthol: This compound has the hydroxyl group at the second position, leading to different reactivity and applications.

    3-Methyl-2-naphthol: Similar to 3-Methyl-1-naphthol but with the hydroxyl group at the second position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications

Properties

IUPAC Name

3-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCBXBTQBOAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159697
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13615-40-2
Record name 3-Methyl-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 7-bromo-3-methylnaphthalen-1-ol (100 mg, 0.421 mmol), 10% w/w Pd/C (45 mg, 42.1 μmol Pd), and absolute EtOH (2.0 mL) was purged under vacuum and backfilled with H2 from a balloon several times. The suspension was stirred under a balloon of H2 at 23° C. overnight. The reaction was filtered over Celite, the cake was washed with EtOAc. The filtrate was concentrated and dissolved in DCM. The solution was wet-loaded onto a 12 g “gold” ISCO silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (yield was not found). 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 7.47-7.39 (m, 2H), 7.22 (s, 1H), 6.67 (s, 1H), 2.45 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-[1,4]-naphthoquinone (5 g, 29 mmol) and ether (200 ml) were mixed in a reaction vessel replaced with argon, and this solution was cooled to -10° C. A suspension (40 ml) of lithium aluminum hydride (1.0 g, 26.3 mmol) in ether was added dropwise to this solution over 40 minutes, and the mixture was stirred at room temperature for 0.5 hour. To the reaction mixture was added dropwise 1N hydrochloric acid (100 ml) to stop the reaction. The aqueous layer was extracted twice with ethyl acetate (100 ml). The organic layers were combined, washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue, and the mixture was refluxed under heating for 2 hours. Water (50 ml) was added to this reaction mixture, and the aqueous layer was extracted twice with ether (50 ml). The organic layer was washed with water (30 ml), washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1) to give 3-methylnaphthalen-1-ol in a mixture of compounds structurally unidentified. The mixture was not further purified, but used for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Crude 1-acetoxy-3-methylnaphthalene (84 g, 0.42 mole) was boiled with 10% ethanolic potassium hydroxide (300 cm3) for 3 hours. Ethanol was distilled off and the residue dissolved in water and extracted with toluene to remove neutral products. The aqueous alkaline solution was carefully acidified with dilute hydrochloric acid and the liberated 3-methyl-l-naphthol extracted with ether. The ether extract was washed with water, dried and filtered. Ether solvent was removed leaving 3-methyl-l-naphthol (18.4 g) as clear colorless crystals.
Name
1-acetoxy-3-methylnaphthalene
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the common synthetic routes to obtain 3-Methyl-1-naphthol?

A1: this compound can be synthesized through various methods. One approach involves the condensation of phenylacetone with ethyl malonate, followed by saponification and decarboxylation. [] This reaction sequence yields this compound, confirmed by comparison with the product obtained from a separate synthesis starting from β-methyl-naphthalene. []

Q2: Can you describe a specific example where the structure of this compound is modified, and what is the significance of this modification?

A2: Research shows that introducing bromine atoms to the 8-methoxy-3-methyl-1-naphthol structure results in the formation of mono- and di-bromo derivatives. [] While the specific details of these derivatives and their applications aren't elaborated upon in the provided abstracts, this highlights the possibility of structural modifications to potentially alter the chemical properties and potential applications of this compound derivatives.

Q3: Are there any natural sources for this compound derivatives?

A3: Yes, research indicates that derivatives of this compound, specifically 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene, have been isolated from the rhizomes of Asphodelus tenuifolius Cav., a plant belonging to the Asphodelaceae family. [] These findings suggest potential natural sources for this compound derivatives and warrant further investigation into their biological activities and potential applications.

Q4: Has this compound shown any potential for biological activity?

A4: While the provided research focuses mainly on synthesis and structural characterization, one study investigated the Vitamin K activity of 4-amino-2-methyl-1-naphthol and 4-amino-3-methyl-1-naphthol. [] Although the specific results aren't detailed in the abstract, this investigation suggests that structural analogs of this compound, particularly those with amino substitutions, might possess biological activities warranting further exploration.

Q5: Are there any studies on the complexation behavior of this compound derivatives?

A5: While not focusing on this compound itself, one study investigates the reaction of Pentacarbonyl(methoxyphenylcarbene)chromium(0) with 2-pentyne, leading to the formation of Tricarbonyl-[1 -4:9-10-η-(2-ethyl-4-methoxy-3-methyl-1-naphthol)]chromium(0). [] This research demonstrates the ability of a this compound derivative to act as a ligand in organometallic complexes, opening avenues for exploring catalytic applications.

Q6: Has this compound been found in other plant species besides Asphodelus tenuifolius?

A6: Research indicates the presence of naphthalene derivatives in Diospyros kaki [], commonly known as the persimmon fruit. While the specific presence of this compound isn't mentioned, this finding suggests a broader occurrence of naphthalene-based compounds in the plant kingdom, encouraging further research into their distribution and potential bioactivities.

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